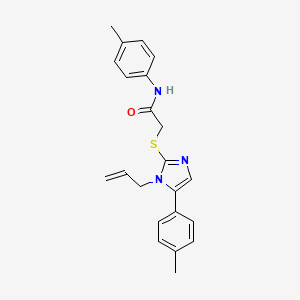

2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Description

2-((1-Allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic imidazole-based acetamide derivative characterized by a thioether linkage connecting the imidazole core to the acetamide moiety. The compound features an allyl group at the N1 position of the imidazole ring and a p-tolyl (4-methylphenyl) substituent at the C5 position. The acetamide side chain is further substituted with another p-tolyl group (N-(p-tolyl)), contributing to its lipophilic character .

Synthesis and Structural Features:

The synthesis of this compound likely follows routes similar to those reported for analogous imidazole-thioacetamide derivatives. For example, imidazole-2-thione derivatives can react with 2-chloro-N-p-tolylacetamide under basic conditions to form the thioether linkage, followed by functionalization of the imidazole core with allyl and p-tolyl groups . Structural confirmation is typically achieved via spectroscopic methods (e.g., IR, NMR) and elemental analysis, as demonstrated for related compounds .

For instance, derivatives with similar scaffolds have shown IC50 values in the low micromolar range against cancer cell lines (e.g., A549, HepG2) .

Properties

IUPAC Name |

N-(4-methylphenyl)-2-[5-(4-methylphenyl)-1-prop-2-enylimidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3OS/c1-4-13-25-20(18-9-5-16(2)6-10-18)14-23-22(25)27-15-21(26)24-19-11-7-17(3)8-12-19/h4-12,14H,1,13,15H2,2-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZDSLZDZCWHBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC(=O)NC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. Its unique structure, featuring an imidazole ring, thioether linkage, and p-tolyl groups, suggests potential biological activities that are of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Key Features:

- Imidazole Ring: Known for its role in biological systems as a component of histidine.

- Thioether Linkage: May enhance lipophilicity and biological interactions.

- P-Tolyl Groups: Contribute to the compound's stability and potential interaction with biological targets.

The biological activity of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is primarily attributed to its ability to interact with various molecular targets within biological systems. The imidazole ring can modulate enzyme activity or receptor binding, while the thioether and p-tolyl groups may enhance binding affinity.

Interaction with Biological Targets

Research indicates that compounds with similar structures often exhibit:

- Enzyme Inhibition: Potentially acting as inhibitors for key enzymes involved in metabolic pathways.

- Antimicrobial Activity: Some imidazole derivatives have shown effectiveness against bacterial and fungal strains.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various imidazole derivatives, including those structurally similar to 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide. Results indicated significant inhibition against several pathogens, suggesting that this compound may also possess similar properties.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Candida albicans | 12 |

Enzyme Inhibition Studies

In vitro assays have demonstrated that imidazole derivatives can inhibit enzymes such as urease and xanthine oxidase. The structure of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide suggests it may similarly inhibit these enzymes, potentially offering therapeutic benefits in conditions like gout or infections.

Case Studies

Case Study 1: Anticancer Potential

Research has shown that imidazole derivatives can exhibit cytotoxic effects on cancer cell lines. A study involving similar compounds demonstrated that they induced apoptosis in breast cancer cells through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

A comparative study on various thioether-containing compounds highlighted their effectiveness against resistant bacterial strains. The tested compounds showed a promising profile for further development as antimicrobial agents.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

- Electron-Donating Groups (EDGs) : The p-tolyl group (EDG) enhances stability and bioavailability but may reduce electrophilic interactions with biological targets compared to electron-withdrawing groups (EWGs) like halogens .

- Thioether Linkage : Critical for maintaining conformational flexibility and enabling hydrogen bonding with target proteins .

- N-Substituents : Allyl groups may offer a balance between steric effects and metabolic resistance, unlike larger aryl groups that impede cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.